3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Description
3-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-cyanophenyl group at position 4 and a 3-chlorophenyl moiety at the amide nitrogen (Figure 1). The 4-cyanophenyl group enhances electron-withdrawing properties, while the chlorine atom may influence metabolic stability and binding interactions .
Properties
IUPAC Name |
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVUGSWBKADIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are often complex and can vary depending on the specific application .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Chlorine at position 3 (target compound) vs. Hydrazine linkers () or piperazine extensions () introduce conformational flexibility, critical for interactions with enzymes like HIV-1 RT or transcriptional activators.
Biological Target Diversity :
Synthetic Challenges :
Computational and Analytical Insights
- Binding Affinity Predictions :
- Structural Characterization :
- Tools like SHELX () and Multiwfn () enable precise crystallographic and electron-density analysis, critical for comparing analogs’ conformational stability.
Biological Activity
3-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its effects on cancer cells and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.9 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide under basic conditions. The reaction is optimized to yield high purity through recrystallization or chromatography techniques.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity and interaction with cellular targets .
Table 1: Summary of Antitumor Activities
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 (skin cancer) | < 10 | |
| Thiazole Derivative X | Jurkat (leukemia) | 1.61 ± 1.92 | |
| Thiazole Derivative Y | MCF-7 (breast cancer) | 1.98 ± 1.22 |
The mechanism through which thiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds interact with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts .
Other Biological Activities
Beyond antitumor effects, thiazole derivatives have been evaluated for antibacterial and antiviral activities. For example, studies have shown that certain thiazole compounds possess significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential as broad-spectrum antimicrobial agents .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Thiazole Derivative A | E. coli | 15 | |
| Thiazole Derivative B | S. aureus | 18 |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings. For instance, a cohort study involving patients treated with thiazole-based compounds showed a notable increase in survival rates among those with advanced-stage cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
